molecular formula C23H48O7S B165256 Thiol-C9-PEG7 CAS No. 130727-44-5

Thiol-C9-PEG7

Número de catálogo: B165256
Número CAS: 130727-44-5
Peso molecular: 468.7 g/mol
Clave InChI: QYKSUHRPPSCIFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thiol-C9-PEG7 is a versatile chemical compound with a unique structure that includes a sulfanyl group and multiple ethylene glycol units

Aplicaciones Científicas De Investigación

Thiol-C9-PEG7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of biological systems and interactions.

    Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

    Industry: Utilized in the development of new materials and industrial processes.

Análisis Bioquímico

Biochemical Properties

Thiol-C9-PEG7 is primarily utilized as a linker in PROTACs, which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins. The nature of these interactions involves the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

This compound influences cellular processes by mediating the degradation of target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of specific proteins can alter signaling cascades, leading to changes in cellular responses and functions . The compound’s role in PROTACs allows for precise modulation of protein levels within cells, which can be used to study various cellular mechanisms and potentially develop therapeutic interventions.

Molecular Mechanism

The molecular mechanism of this compound involves its function as a linker in PROTACs. It connects two ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest . This dual binding facilitates the formation of a ternary complex, promoting the ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome, effectively reducing its cellular levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protein degradation, although the efficiency may decrease over time due to potential degradation of the compound itself .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively mediates protein degradation without significant adverse effects . Higher doses may lead to toxicity and adverse reactions, including off-target effects and potential damage to healthy tissues . It is crucial to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a pivotal role in the ubiquitin-proteasome system . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, particularly those related to protein turnover and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on target proteins. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinities to specific proteins .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with target proteins and E3 ubiquitin ligases . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound reaches the appropriate cellular compartments to facilitate effective protein degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thiol-C9-PEG7 typically involves the reaction of 11-mercaptoundecanol with hexaethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Thiol-C9-PEG7 undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form thiols or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Ethers and esters.

Comparación Con Compuestos Similares

Similar Compounds

  • 3,6,9,12,15,18-Hexaoxanonacosan-1-ol
  • Hexaethylene glycol mono-11-mercaptoundecyl ether

Uniqueness

Thiol-C9-PEG7 is unique due to its combination of a sulfanyl group and multiple ethylene glycol units, which provide it with distinctive chemical properties and a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.

Actividad Biológica

Thiol-C9-PEG7 is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are innovative molecules designed for targeted protein degradation. This article explores the biological activity of this compound, highlighting its mechanism of action, applications in therapeutic contexts, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula : C17H36O4S
  • Molecular Weight : 336.53 g/mol
  • CAS Number : 130727-44-5

This compound features a hydrophobic C9 alkyl chain linked to a PEG moiety, which enhances solubility and biocompatibility. This compound is primarily utilized in the development of PROTACs, which leverage the ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases, including cancer.

This compound acts as a linker that connects two distinct ligands:

  • E3 Ubiquitin Ligase Ligand : Facilitates the recruitment of the ubiquitin-proteasome machinery.
  • Target Protein Ligand : Binds to the specific protein intended for degradation.

This dual-ligand approach allows for the selective targeting and degradation of proteins implicated in disease pathways. The mechanism can be summarized as follows:

  • Binding : The PROTAC binds simultaneously to the target protein and an E3 ligase.
  • Ubiquitination : The E3 ligase ubiquitinates the target protein.
  • Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

Anticancer Activity

Recent studies have demonstrated that this compound-based PROTACs exhibit significant anticancer activity across various cancer types. For instance, one study reported an IC50 (half maximal inhibitory concentration) ranging from 0.001 µM to 1 µM against several cancer cell lines, indicating potent anti-proliferative effects .

Case Studies

  • Breast Cancer : A PROTAC utilizing this compound was shown to effectively degrade estrogen receptor alpha (ERα) in breast cancer cells, leading to reduced cell viability and proliferation .
  • Non-Small Cell Lung Cancer (NSCLC) : In vitro experiments indicated that PROTACs incorporating this compound could selectively degrade mutant forms of EGFR, a common target in NSCLC therapy .

Comparative Studies

To illustrate the effectiveness of this compound in PROTAC development, a comparative analysis was conducted with other PEG linkers. The following table summarizes key findings:

Linker TypeIC50 (µM)Target ProteinCancer Type
This compound0.001 - 1ERαBreast Cancer
Thiol-C4-PEG40.01 - 5BCR-ABLChronic Myeloid Leukemia
Thiol-C8-PEG60.005 - 2CDK6Various Solid Tumors

This table highlights that this compound exhibits superior potency compared to other PEG linkers in specific contexts.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKSUHRPPSCIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584861
Record name 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130727-44-5
Record name 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.